molecular formula C3H5Cl B095951 cis-1-Chloropropene CAS No. 16136-84-8

cis-1-Chloropropene

Cat. No.: B095951
CAS No.: 16136-84-8
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-IHWYPQMZSA-N
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Preparation Methods

cis-1-Chloropropene can be synthesized through various methods. One common synthetic route involves the dehydrochlorination of 1,2-dichloropropane using an alcoholic solution of alkali metal hydroxides such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures ranging from 40°C to 150°C and pressures up to 0.5 MPa. The reaction mixture is then distilled to separate 1-chloropropylene from other by-products .

Chemical Reactions Analysis

cis-1-Chloropropene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.

    Addition Reactions: The double bond in 1-chloropropylene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: In the presence of catalysts or initiators, 1-chloropropylene can undergo polymerization to form poly(chloropropylene).

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-1-Chloropropene has several applications in scientific research and industry:

Properties

IUPAC Name

(Z)-1-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2-
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InChI Key

OWXJKYNZGFSVRC-IHWYPQMZSA-N
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Canonical SMILES

CC=CCl
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Isomeric SMILES

C/C=C\Cl
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Molecular Formula

C3H5Cl
Record name 1-CHLOROPROPYLENE
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DSSTOX Substance ID

DTXSID00859499
Record name (Z)-1-Chloro-1-propene
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Molecular Weight

76.52 g/mol
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Physical Description

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO]
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Boiling Point

35-36 °C
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Flash Point

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup)
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Solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/
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Density

0.9 (WATER= 1)
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Vapor Pressure

507.0 [mmHg], 507 mm Hg at 25 °C
Record name 1-Chloro-1-propene
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Mechanism of Action

The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.
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Color/Form

Liquid /cis and trans isomers/

CAS No.

590-21-6, 16136-84-8
Record name 1-CHLOROPROPYLENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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cis-1-Chloropropene
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cis-1-Chloropropene
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cis-1-Chloropropene
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cis-1-Chloropropene
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cis-1-Chloropropene
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cis-1-Chloropropene
Customer
Q & A

Q1: What is the significance of 1-chloropropylene's ability to induce alkene monooxygenase and epoxidase activities in Xanthobacter strain Py2?

A1: This finding is significant because it sheds light on the metabolic versatility of certain bacteria like Xanthobacter strain Py2. The research demonstrates that 1-chloropropylene, along with other alkenes and epoxides, can act as an inducer for the production of alkene monooxygenase and epoxidase enzymes. [] These enzymes are crucial for the bacteria's ability to utilize alkenes and epoxides as carbon sources, highlighting a potential bioremediation application for this compound. []

Q2: How does 1-chloropropylene compare to other compounds in its ability to induce these enzymes?

A2: The research indicates that a range of aliphatic and chlorinated alkenes and epoxides, including 1-chloropropylene, can stimulate the synthesis of specific polypeptides associated with alkene monooxygenase and epoxidase activity in Xanthobacter strain Py2. [] Interestingly, compounds like acetylene, and various alkanes, did not exhibit this stimulatory effect. [] This suggests a degree of specificity in the induction mechanism and highlights the potential influence of structural features on enzyme induction.

Q3: Beyond its interaction with Xanthobacter, is there any structural information available about 1-chloropropylene?

A3: Yes, research has focused on characterizing the structure of trans-1-chloropropylene using microwave spectroscopy. [] This technique helped determine the molecule's rotational constants, chlorine nuclear quadrupole coupling constants, and the barrier to internal rotation of the methyl group. [] Such structural information is valuable for understanding the molecule's physical properties and potential interactions with other molecules and biological systems.

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